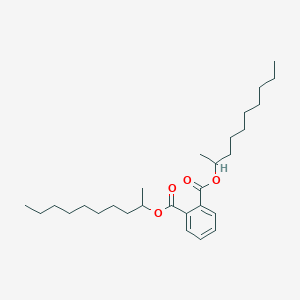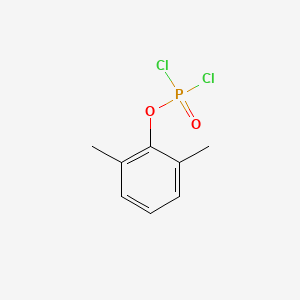![molecular formula C15H22O4 B14701628 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol CAS No. 25532-76-7](/img/structure/B14701628.png)
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol is a complex organic compound characterized by its unique spiro structure This compound features a cyclopropane ring fused to a dihydroindene moiety, with multiple hydroxyl and methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. This can be achieved through a series of reactions, including alkylation, cyclopropanation, and hydroxylation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also contribute to its binding affinity and specificity for certain targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol
- **2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol derivatives
Uniqueness
The uniqueness of 2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1’-cyclopropane]-1,4,5-triol lies in its spiro structure and the presence of multiple functional groups. This combination of features imparts distinct chemical properties and potential applications that are not commonly found in other compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
25532-76-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |
InChI |
InChI=1S/C15H22O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,11-12,16-19H,4-5,7H2,1-3H3 |
InChI Key |
WDLVHAUYFXIZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




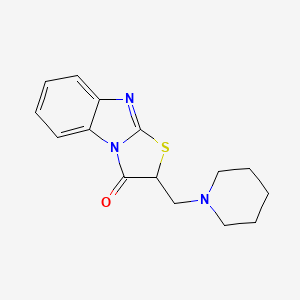
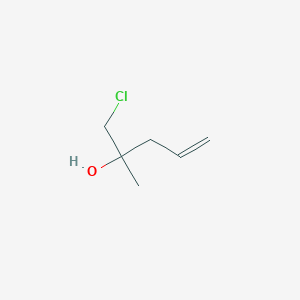

![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
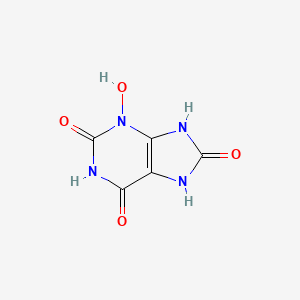
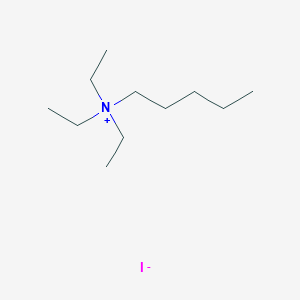

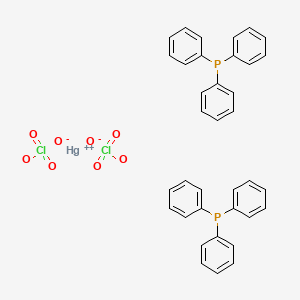

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
